molecular formula C17H17NO4 B510126 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid CAS No. 119461-16-4

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid

Cat. No. B510126
CAS RN: 119461-16-4
M. Wt: 299.32g/mol
InChI Key: ANTFKSPNSLTXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium has been studied . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H + ]. From the observed kinetic results a suitable mechanism has been proposed .

Mechanism of Action

Target of Action

The primary target of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway .

Mode of Action

The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby affecting the MK biosynthesis pathway.

Biochemical Pathways

The affected pathway is the bacterial menaquinone (MK) biosynthesis pathway . Menaquinone, also known as vitamin K2, plays a crucial role in bacterial energy metabolism. By inhibiting MenB, the compound disrupts this pathway, potentially leading to bacterial energy deficiency.

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

The inhibition of MenB leads to disruption of the MK biosynthesis pathway . This can result in energy deficiency in bacteria, potentially leading to bacterial death or growth inhibition. The exact molecular and cellular effects depend on the specific bacterial strain and its reliance on the MK pathway.

properties

IUPAC Name

4-oxo-4-(4-phenylmethoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(10-11-17(20)21)18-14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFKSPNSLTXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid

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